IT-901 Demonstrates Superior Pharmacokinetic Profile and c-Rel Inhibitory Potency Relative to Structural Analog IT-603
In a direct head-to-head comparison, IT-901 exhibited a markedly superior pharmacokinetic profile relative to its thiohydantoin scaffold analog IT-603. Plasma concentration analysis following intraperitoneal administration revealed that IT-901 achieved a higher maximum plasma concentration (Cmax) and an extended serum half-life (T1/2) compared to IT-603 when formulated in the same vehicle [1]. Functionally, IT-901 demonstrated greater potency in suppressing NF-κB transcriptional activity, as quantified by bioluminescence imaging in NFκB-RE-luc reporter mice [1]. The structural divergence between the naphthalenethiobarbiturate (IT-901) and thiohydantoin (IT-603) scaffolds directly translates to these pharmacologically meaningful differences in drug exposure and target engagement [1].
| Evidence Dimension | Pharmacokinetic parameters (Cmax, T1/2) and NF-κB transcriptional suppression potency |
|---|---|
| Target Compound Data | IT-901: Superior Cmax and extended T1/2 vs. IT-603 (quantitative PK curve data presented in Figure 1C of source); significant NF-κB signal reduction in vivo (P < 0.05) [1] |
| Comparator Or Baseline | IT-603 (thiohydantoin analog): Lower Cmax and shorter T1/2; reduced potency in NF-κB suppression [1] |
| Quantified Difference | IT-901 demonstrates superior PK parameters (higher Cmax, longer T1/2) and greater NF-κB signal reduction relative to IT-603 in BALB/C-Tg(NFκB-RE-luc)-Xen mice [1] |
| Conditions | Intraperitoneal administration; plasma sampling at 30 min, 1, 2, 4, 6, and 16 hours post-dose; LC-MS/MS quantification; NF-κB activity assessed via bioluminescence imaging in NFκB-RE-luc reporter mice [1] |
Why This Matters
The superior PK profile of IT-901 enables sustained target engagement with less frequent dosing in preclinical in vivo studies, reducing experimental variability and animal handling compared to the IT-603 analog.
- [1] Figure 1. IT-901 is a more potent c-Rel inhibitor than IT-603 and has a superior pharmacokinetic profile. Cancer Res. 2016;76(2):377-389. PMC4715937. View Source
